1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-7-9-13(10-8-12)15-11-18-19(16(15)17)14-5-3-2-4-6-14/h2-11H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGRLQWUNQAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245593 | |
| Record name | 4-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
242797-17-7 | |
| Record name | 4-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Chemistry of 1 Phenyl 4 P Tolyl 1h Pyrazol 5 Amine
Reactivity of the Amino Group (at C-5 Position)
The amino group at the C-5 position of the pyrazole (B372694) ring is a key site for a variety of chemical modifications, including acylation, alkylation, condensation, and nitrosation reactions. These transformations are fundamental in the synthesis of a wide array of derivatives with potential applications in medicinal and materials chemistry.
Acylation and Alkylation Reactions
The nucleophilic nature of the exocyclic amino group at the C-5 position of 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine allows it to readily undergo acylation and alkylation reactions.
Acylation of 5-aminopyrazoles is a common strategy to introduce carbonyl functionalities, leading to the formation of amides. These reactions are typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. While specific examples of the acylation of this compound are not extensively detailed in the reviewed literature, the general reactivity of 5-aminopyrazoles suggests that this reaction would proceed efficiently. For instance, related pyrazol-5-one systems have been shown to undergo C-acylation at the C-4 position, highlighting the reactivity of the pyrazole scaffold towards acylating agents. rsc.org
Alkylation of the amino group introduces alkyl substituents and can be achieved using alkyl halides or other alkylating agents. The regioselectivity of alkylation on polyamino-substituted pyrazoles has been demonstrated, indicating that selective modification of the exocyclic amino group is feasible. acs.org These reactions typically require a base to deprotonate the amino group, enhancing its nucleophilicity.
| Reagent Type | General Product |
| Acyl Halide (R-COCl) | N-(1-phenyl-4-p-tolyl-1H-pyrazol-5-yl)amide |
| Alkyl Halide (R-X) | N-alkyl-1-phenyl-4-p-tolyl-1H-pyrazol-5-amine |
Condensation Reactions Leading to Schiff Bases
The amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of heterocyclic chemistry, providing a straightforward method for the synthesis of new derivatives with diverse functionalities.
A notable example is the synthesis of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. researchgate.net This Schiff base was prepared by reacting 1-phenyl-1H-pyrazole-4-carbaldehyde with 1-(p-tolyl)-1H-pyrazol-5-amine in methanol (B129727), achieving a high yield of 90%. researchgate.net The formation of the imine bond is confirmed through various spectroscopic techniques, including NMR, IR, and mass spectrometry. researchgate.net
The general mechanism for Schiff base formation involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the imine. The reaction is often catalyzed by a small amount of acid.
The scope of this reaction is broad, with various aromatic and heterocyclic aldehydes being suitable reaction partners for 5-aminopyrazoles, leading to a wide array of Schiff base derivatives. nih.govekb.egscielo.org.co
| Aldehyde/Ketone | Product (Schiff Base) |
| 1-phenyl-1H-pyrazole-4-carbaldehyde | (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine |
| General Aromatic Aldehyde (Ar-CHO) | N-(arylmethylene)-1-phenyl-4-p-tolyl-1H-pyrazol-5-amine |
Nitrosation Reactions
The amino group at the C-5 position can be targeted by nitrosating agents. Nitrosation of primary aromatic amines typically leads to the formation of diazonium salts, which are versatile intermediates in organic synthesis.
In the context of 5-aminopyrazoles, treatment with nitrosating agents like tert-butyl nitrite (B80452) can lead to diazotization. acs.org This process is believed to proceed through a nitrosamine (B1359907) intermediate. The resulting diazonium species can then undergo various subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of functional groups onto the pyrazole ring. acs.org For instance, the diazonium salt can be converted to an iodo-pyrazole in the presence of iodine. acs.org
The conditions for nitrosation and subsequent diazotization need to be carefully controlled, as the stability of the diazonium salt can be a critical factor.
Reactivity of the Pyrazole Ring System
The pyrazole ring in this compound is an aromatic system, and its reactivity is influenced by the substituents present. The phenyl group at the N-1 position, the p-tolyl group at the C-4 position, and the amino group at the C-5 position all modulate the electron density and, consequently, the chemical behavior of the ring.
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the position of attack being directed by the existing substituents. For pyrazole derivatives, electrophilic substitution typically occurs at the C-4 position, as it is the most electron-rich and sterically accessible site. nih.gov
In the case of this compound, the C-4 position is already substituted with a p-tolyl group. Therefore, any further electrophilic substitution on the pyrazole ring itself is less likely. However, halogenation reactions on related 3-aryl-1H-pyrazol-5-amines have been shown to proceed at the C-4 position when it is unsubstituted. beilstein-archives.org These reactions can be carried out using N-halosuccinimides (NBS, NCS, NIS) as the halogenating agents. beilstein-archives.org
Nucleophilic Reactions and Ring Transformations
The pyrazole ring can also participate in nucleophilic reactions and undergo ring transformations under specific conditions. Nucleophilic attacks on the pyrazole ring are generally less common than electrophilic substitutions but can occur at the electron-deficient C-3 and C-5 positions. nih.gov
More significant are the ring transformation reactions that 5-aminopyrazoles can undergo. For example, an oxidative ring-opening of 1H-pyrazol-5-amines has been reported to form 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net This transformation highlights the potential for the pyrazole ring to be opened and subsequently used in the construction of new heterocyclic scaffolds.
Furthermore, 5-aminopyrazoles can be utilized in annulation reactions to build fused heterocyclic systems. For instance, the Rh(III)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates provides a route to pyrazolo[1,5-a]quinazolines. rsc.org
| Reaction Type | Reagents | Product Type |
| Oxidative Ring-Opening | PhIO | 3-diazenylacrylonitrile derivative |
| [5+1] Annulation | Alkynoates, Rh(III) catalyst | Pyrazolo[1,5-a]quinazoline |
Chemoselective C-H Functionalization, including C-4 Arylation
While the C-4 position of this compound is substituted, precluding direct C-4 arylation, the molecule possesses other C-H bonds, particularly on the N-phenyl ring, that are amenable to functionalization. Transition metal-catalyzed C-H activation is a powerful strategy for the derivatization of such scaffolds.
Rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully employed for the synthesis of fused heterocyclic systems from N-phenyl-substituted aminopyrazoles. rsc.org This methodology typically involves the ortho-C-H activation of the N-phenyl ring, which then participates in a cyclization cascade with a coupling partner. For instance, the reaction of a substituted phenyl-1H-pyrazol-5-amine with alkynes can lead to the formation of pyrazolo[1,5-a]quinazolines through a [5+1] annulation. rsc.org This transformation proceeds via ortho-C-H bond activation of the N-phenyl group, followed by insertion of the alkyne and subsequent intramolecular cyclization. This approach highlights the potential for selective functionalization of the N-phenyl ring in this compound, offering a pathway to complex polycyclic aromatic systems with high atom economy.
Although not a direct functionalization of the title compound, it is noteworthy that laccase-mediated oxidative coupling has been used for the C-4 arylation of 3-substituted-1-phenyl-5-aminopyrazoles with various phenols. researchgate.net This enzymatic approach demonstrates the potential for chemoselective C-H functionalization in the pyrazole family under green conditions.
Spectroscopic and Structural Characterization of 1 Phenyl 4 P Tolyl 1h Pyrazol 5 Amine and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive technique for the unambiguous determination of molecular structures in the solid state. For complex heterocyclic systems like substituted pyrazoles, it provides precise data on bond lengths, bond angles, and three-dimensional arrangement, which is often unattainable by spectroscopic methods alone.
Elucidation of Molecular Conformation and Torsion Angles
The molecular conformation of pyrazole (B372694) derivatives featuring bulky aryl substituents, such as phenyl and p-tolyl groups, is characterized by significant twisting of these rings relative to the central pyrazole core. This non-planar arrangement arises from steric hindrance between the substituents.
In derivatives like 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile, the central pyrazole ring is twisted with respect to both the phenyl and p-tolyl rings. nih.gov The dihedral angle, which measures the degree of this twisting, is substantial between all three ring systems. nih.gov Similarly, in 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the p-tolyl ring is significantly rotated out of the plane of the pyrazole ring. nih.govresearchgate.net In contrast, some structures, such as 1-(p-tolylphenyl)-4-(2-furoyl)-3-methyl-1H-pyrazol-5-ol, exhibit a much smaller twist between the p-tolylphenyl and pyrazolone (B3327878) rings. researchgate.net
The degree of rotation can vary depending on the substitution pattern and the presence of other functional groups that might influence crystal packing. For 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the phenyl and pyrazole rings are inclined by a dihedral angle of 45.65 (6)°. nih.gov This value is considered typical for similar 5-substituted pyrazole structures. nih.gov Based on these findings, 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine is expected to adopt a "butterfly-like" or twisted conformation, where the phenyl and p-tolyl rings are not coplanar with the pyrazole ring.
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile | Pyrazole Ring | Phenyl Ring | 42.71 (9) | nih.gov |
| 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile | Pyrazole Ring | p-Tolyl Ring | 61.34 (9) | nih.gov |
| 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile | Phenyl Ring | p-Tolyl Ring | 58.22 (9) | nih.gov |
| 5-Chloro-1-phenyl-1H-pyrazol-4-amine | Pyrazole Ring | Phenyl Ring | 45.65 (6) | nih.gov |
| 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Pyrazole Ring | Toluene Ring | 71.13 (11) | nih.govresearchgate.net |
| 1-(p-tolylphenyl)-4-(2-furoyl)-3-methyl-1H-pyrazol-5-ol | p-Tolylphenyl Ring | Pyrazolone Ring | 6.23 (6) | researchgate.net |
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
The presence of a 5-amino group in this compound provides a hydrogen bond donor site (N-H), while the pyrazole ring contains pyridine-like nitrogen atoms that can act as hydrogen bond acceptors. mdpi.com This combination facilitates the formation of various intermolecular and intramolecular hydrogen bonds, which are crucial in dictating the supramolecular architecture of the crystal lattice. gla.ac.uknih.gov
Studies on related aminopyrazole structures confirm this potential. For instance, the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine reveals that molecules are connected into chains by N—H···N hydrogen bonds. nih.gov In 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a more complex network is observed, featuring an intramolecular N—H···O hydrogen bond that stabilizes the molecular conformation. nih.gov Furthermore, strong intermolecular N—H···N and O—H···O hydrogen bonds link the molecules into two-dimensional sheets. nih.gov The amino group can also be significantly twisted with respect to the pyrazole ring plane, as seen in the chloro-derivative where the dihedral angle is 48 (2)°. nih.gov
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 5-Chloro-1-phenyl-1H-pyrazol-4-amine | Intermolecular | N—H···N hydrogen bonds join molecules into C(5) chains. | nih.gov |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Intramolecular | An N—H···O hydrogen bond stabilizes the planar conformation. | nih.gov |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Intermolecular | Strong N—H···N and O—H···O hydrogen bonds link molecules into 2D sheets. | nih.gov |
Determination of Regioisomer Purity and Identification
The synthesis of N-substituted pyrazoles, particularly from unsymmetrical precursors, often yields a mixture of regioisomers. lookchem.com For example, the reaction of a substituted hydrazine (B178648) with a 1,3-dielectrophile can lead to two possible isomeric products. Distinguishing between these isomers using spectroscopic methods like NMR can be challenging and, in some cases, inconclusive. nih.gov
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Complex Polycyclic and Fused Heterocyclic Architectures
1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine is an exemplary precursor for the synthesis of a wide array of fused heterocyclic systems. As a member of the 5-aminopyrazole family, the compound possesses several nucleophilic sites, primarily the exocyclic 5-amino group and the endocyclic nitrogen atom, which can participate in cyclization reactions. beilstein-journals.orgnih.gov This reactivity is harnessed by treating the aminopyrazole with various bielectrophilic reagents, leading to the construction of new rings fused to the pyrazole (B372694) core.
These reactions typically involve condensation followed by cyclization, dehydration, and often aromatization to yield stable polycyclic systems. For instance, reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other similar reagents can produce a variety of fused pyrazoloazines. beilstein-journals.orgnih.gov These fused systems are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.
The general reactivity of 5-aminopyrazoles allows for the regioselective synthesis of important heterocyclic cores. beilstein-journals.org By choosing the appropriate reaction partners and conditions, chemists can direct the cyclization process to form specific isomers, which is crucial for structure-activity relationship studies in drug discovery.
Table 1: Examples of Fused Heterocyclic Systems Derived from 5-Aminopyrazole Scaffolds
| Fused Ring System | Typical Reagent Class | Resulting Architecture |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | 1,3-Diketones / α,β-Unsaturated Ketones | A six-membered pyridine (B92270) ring fused to the pyrazole core. |
| Pyrazolo[1,5-a]pyrimidines | β-Diketones / β-Ketoesters | A six-membered pyrimidine (B1678525) ring fused across the N1 and C5 positions. nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Formamide / Urea derivatives | A pyrimidine ring fused to the pyrazole, an isomer of the above. |
| Pyrazolo[5,1-c] researchgate.netsigmaaldrich.comresearchgate.nettriazines | α-Haloketones followed by diazotization | A six-membered triazine ring fused to the pyrazole. beilstein-journals.org |
Scaffold for Chemical Libraries and Diversification Strategies
The structure of this compound is ideally suited for use as a central scaffold in the generation of chemical libraries for high-throughput screening. A chemical library is a collection of diverse, but structurally related, compounds used in drug discovery and chemical biology to identify new bioactive molecules. The pyrazole core is a well-established and successful scaffold in this regard. researchgate.netnih.gov
The diversification of the this compound scaffold can be achieved by modifying several key positions on the molecule:
The 5-amino group: This primary amine is a versatile functional handle. It can be readily acylated to form amides, reacted with isocyanates to form ureas, or used in reductive amination to generate secondary and tertiary amines. Each of these reactions introduces a new substituent with different physicochemical properties.
The Phenyl Ring (at N1): The phenyl group can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents at its ortho, meta, or para positions.
The p-Tolyl Ring (at C4): The tolyl group offers similar opportunities for electrophilic substitution. The existing methyl group directs incoming electrophiles primarily to the ortho positions, further expanding the structural diversity.
This multi-point diversification allows for the systematic exploration of the chemical space around the pyrazole core, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. The ability to generate large libraries from a single, readily accessible intermediate makes this compound a valuable tool in modern drug discovery programs. nih.gov
Table 2: Diversification Points on the this compound Scaffold
| Modification Site | Potential Reactions | Introduced Functionality |
|---|---|---|
| 5-Amino Group (-NH₂) | Acylation, Sulfonylation, Urea formation, Reductive amination | Amides, Sulfonamides, Ureas, Substituted amines |
| N1-Phenyl Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | -NO₂, -Br, -Cl, Alkyl, Acyl groups |
| C4-p-Tolyl Ring | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl on the tolyl ring |
Intermediate in the Synthesis of Scaffolds for Materials Science Applications
Beyond its applications in medicinal chemistry, this compound and its derivatives are promising intermediates for the development of novel materials. The compound's structure, featuring an extended conjugated π-system that spans the phenyl, pyrazole, and tolyl rings, is a key attribute for applications in materials science. researchgate.net
This electronic structure suggests potential utility in the field of organic electronics and optoelectronics. For example, related pyrazoline derivatives have been investigated for their non-linear optical (NLO) properties, which are important for applications in telecommunications and optical data processing. researchgate.net The extended conjugation in this compound could be exploited to create organic dyes, fluorescent probes, or components of organic light-emitting diodes (OLEDs).
Furthermore, the nitrogen atoms of the pyrazole ring can act as ligands, coordinating to metal ions. This allows the compound to be used as a building block for creating coordination polymers or metal-organic frameworks (MOFs). By designing derivatives with specific functional groups, it is possible to direct the self-assembly of these materials into structures with tailored porosity, catalytic activity, or magnetic properties. nih.gov The synthesis of a Schiff base from a related 1-(p-tolyl)-1H-pyrazol-5-amine demonstrates the ability to create extended conjugated systems with potential for such applications. researchgate.net
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes to 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve harsh conditions and hazardous materials. benthamdirect.com Future research must prioritize the development of green and sustainable synthetic pathways to this compound. nih.gov The focus is shifting towards methodologies that are not only efficient and high-yielding but also environmentally benign, atom-economical, and operationally simple. researchgate.net
Key areas for development include:
Microwave-Assisted Synthesis: This technique offers rapid heating and significantly reduced reaction times compared to conventional methods. researchgate.net A microwave-mediated approach for preparing 1-aryl-1H-pyrazole-5-amines using water as a solvent has been developed, providing yields typically between 70-90% in just 10-15 minutes. nih.gov Applying this method to the synthesis of this compound could offer a time- and resource-efficient route.
Ultrasonic Irradiation: Sonochemical methods provide another green alternative, often enabling catalyst-free reactions in aqueous media. researchgate.net Ultrasound-assisted synthesis has emerged as a highly effective approach for facilitating bond formations, potentially under solvent-free conditions. researchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all starting materials. nih.gov Designing an MCR strategy for this specific compound would enhance atom economy and reduce waste.
Green Solvents and Catalysts: Replacing hazardous solvents with water or other green alternatives is a critical goal. thieme-connect.comthieme-connect.com Research into recyclable, heterogeneous catalysts, such as nanocatalysts, can further improve the sustainability of the synthesis. nih.govthieme-connect.com
| Parameter | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonic waves researchgate.net |
| Solvents | Volatile organic compounds (e.g., DMF, Acetic Acid) | Water, Polyethylene glycol (PEG), Ionic liquids researchgate.netthieme-connect.com |
| Catalysts | Homogeneous acids/bases, metal catalysts | Recyclable heterogeneous catalysts, nanocatalysts, catalyst-free systems nih.govresearchgate.net |
| Reaction Time | Hours to days | Minutes to a few hours nih.gov |
| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of benign materials, improved atom economy nih.gov |
Exploration of Underutilized Reactivity Profiles and Selective Functionalization
The this compound scaffold possesses multiple reactive sites, including the C5-amino group and various positions on the pyrazole and aromatic rings. nih.gov Future work should focus on exploring novel transformations and achieving high selectivity in functionalization, moving beyond well-established reactions.
Promising research directions include:
Oxidative Dehydrogenative Coupling: The C5-amino group of pyrazol-5-amines can participate in novel oxidative dehydrogenative coupling reactions. acs.orgnih.gov For instance, controlling the catalytic system can selectively form highly functionalized heteroaromatic azo compounds. acs.orgacs.org This underutilized reactivity could be harnessed to synthesize novel azo-dyes or materials derived from this compound.
Domino and Multicomponent Reactions: The inherent reactivity of the amino-pyrazole core can be exploited in domino reactions to construct complex fused heterocyclic systems. nih.gov For example, reactions with arylglyoxals can lead to the selective synthesis of pyrazolo-fused 1,7-naphthyridines or 1,3-diazocanes, depending on the reaction conditions. nih.gov
C-H Functionalization: Direct C-H functionalization of the pyrazole or the attached aryl rings offers an atom-economical route to introduce new substituents without the need for pre-functionalized starting materials. Electrooxidative methods are a promising approach for C-H halogenation and thiocyanation of pyrazole systems. mdpi.com
| Reactive Site | Reaction Type | Potential Product Class | Relevant Research |
|---|---|---|---|
| C5-Amino Group | Oxidative N-N Coupling | Azo-Pyrazoles | acs.orgnih.gov |
| C5-Amino Group & Pyrazole Core | Domino Reaction with Arylglyoxals | Fused Polycyclic Heterocycles (e.g., Pyrazolo-naphthyridines) | nih.gov |
| Pyrazole Ring C-H Bonds | Direct C-H Halogenation/Thiocyanation | Halogenated/Thiocyanated Pyrazoles | mdpi.com |
| C5-Amino Group | Condensation with Carbonyls | Schiff Bases / Fused Systems | mdpi.com |
Advanced Computational Modeling for Structure-Reactivity Relationships and Predictive Design
Computational chemistry provides powerful tools to understand molecular properties and predict reaction outcomes, thereby accelerating the design of new molecules and synthetic routes. nih.gov For this compound and its derivatives, advanced computational modeling can offer profound insights.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to determine optimized molecular geometries, investigate electronic structures, and analyze molecular orbitals (FMOs) and molecular electrostatic potential (MEP). tandfonline.comtandfonline.com This information is crucial for understanding the compound's intrinsic reactivity and predicting sites susceptible to electrophilic or nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can establish a mathematical relationship between the chemical structures of a series of derivatives and their properties. nih.gov This allows for the predictive design of new analogues with enhanced characteristics.
Molecular Docking and Dynamics: For derivatives with potential biological applications, molecular docking can predict the binding modes and affinities to target proteins. nih.govresearchgate.net Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time.
| Computational Method | Application for this compound | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, MEP, FMOs | Identification of reactive sites, prediction of reaction mechanisms tandfonline.com |
| 3D-QSAR | Modeling relationships between structure and a specific property (e.g., reactivity, biological activity) | Design of new derivatives with optimized properties nih.gov |
| Molecular Docking | Predicting binding interactions with biological targets | Identification of potential therapeutic targets and lead optimization nih.gov |
| Machine Learning / ANN | Developing predictive models for chemical properties or activity | High-throughput screening and design of novel compounds benthamdirect.com |
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
Transitioning from laboratory-scale synthesis to large-scale industrial production presents significant challenges related to safety, efficiency, and reproducibility. nih.gov Flow chemistry has emerged as a transformative technology that addresses many limitations of traditional batch processing. scilit.commdpi.com
Future research should focus on:
Developing Continuous-Flow Processes: Converting the synthesis of this compound into a continuous-flow process can offer enhanced control over reaction parameters (temperature, pressure, residence time), leading to improved yields and safety profiles. nih.govgalchimia.com
Telescoped Synthesis: A multi-step synthesis can be "telescoped" in a flow system, where the output from one reactor is directly fed into the next without intermediate isolation and purification. galchimia.com This significantly improves efficiency and reduces waste.
Scalability and Automation: Flow chemistry setups are inherently more scalable than batch reactors. mdpi.comresearchgate.net Integrating automation and real-time monitoring can ensure consistent product quality and facilitate process optimization for large-scale production.
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat & Mass Transfer | Often inefficient, leading to hotspots and poor mixing | Superior, due to high surface-area-to-volume ratio mdpi.com |
| Safety | Higher risk with large volumes of hazardous reagents | Inherently safer, small reaction volumes at any given time nih.gov |
| Scalability | Complex and non-linear scale-up | Easier scale-up by running the system for longer ("scaling out") researchgate.net |
| Control & Reproducibility | Difficult to precisely control parameters | Excellent control over temperature, pressure, and time scilit.com |
| Integration | Difficult to integrate with purification and analysis | Facilitates integration of synthesis, purification, and analysis units galchimia.com |
Investigation of Solid-State Chemistry and Polymorphism of Derivatives
The solid-state properties of a chemical compound, such as its crystal structure and polymorphism, are critical for applications in materials science and pharmaceuticals. While the solution-phase chemistry of pyrazoles is well-studied, their solid-state behavior offers a rich area for future investigation. acs.org
Key research avenues include:
Crystallographic Analysis: The synthesis of new derivatives of this compound should be followed by single-crystal X-ray diffraction to elucidate their three-dimensional structures. tandfonline.comcardiff.ac.uk This analysis reveals details about molecular conformation, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. acs.orgnih.gov
Polymorphism Screening: Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. A systematic screening for polymorphs of key derivatives should be undertaken. The existence of different polymorphs has been observed for other pyrazole compounds. acs.org
Crystal Engineering: By understanding the intermolecular interactions, particularly the strong N-H···N hydrogen bonds common in pyrazoles, it becomes possible to design crystals with specific packing motifs and properties. acs.orgglobalresearchonline.net This involves the rational design of co-crystals and salts to modulate physical characteristics.
| Area of Study | Techniques | Information Gained |
|---|---|---|
| Structural Elucidation | Single-Crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD) | Molecular conformation, crystal packing, intermolecular interactions tandfonline.comnih.gov |
| Polymorphism | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Hot-Stage Microscopy | Identification of different crystalline forms and their thermal stability acs.org |
| Intermolecular Interactions | Hirshfeld Surface Analysis, Solid-State NMR | Quantification and characterization of non-covalent interactions in the crystal lattice tandfonline.comtandfonline.com |
| Crystal Engineering | Co-crystallization, Salt Formation | Modulation of physical properties (e.g., solubility, melting point) acs.org |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Aromatic proton signals (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) confirm regiochemistry .
- IR spectroscopy : Stretching frequencies for NH₂ (3350–3450 cm⁻¹) and C=O (1680–1720 cm⁻¹) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., m/z 375.36 for C₂₀H₁₄FN₅O₂) .
How do steric and electronic properties of substituents impact reactivity in further chemical modifications?
Q. Advanced Research Focus
- Steric effects : Bulky groups (e.g., 1,2-dimethylpropyl) at the 1-position hinder nucleophilic substitution but stabilize intermediates via steric shielding .
- Electronic effects : Electron-donating groups (e.g., -OCH₃) increase electron density on the pyrazole ring, facilitating electrophilic aromatic substitution at the 4-position . Conversely, electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity for nucleophilic additions .
What computational methods predict binding affinity, and how do they align with experimental data?
Advanced Research Focus
Molecular dynamics (MD) simulations and density functional theory (DFT) calculate binding energies and frontier molecular orbitals. For σ₁ receptor antagonists, docking scores (e.g., Glide XP) correlate with experimental IC₅₀ values (r² > 0.85), validating virtual screening workflows . QSAR models using Hammett constants (σ) and logP predict bioavailability, with deviations <15% from in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
